1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol
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Overview
Description
1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a piperidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The trifluoromethyl group is introduced via a nucleophilic substitution reaction. The final step involves the coupling of the oxadiazole intermediate with piperidin-3-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The piperidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced oxadiazole derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidin-3-ol moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.
Dichloroaniline: A class of compounds with an aniline ring substituted with two chlorine atoms.
Uniqueness
1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c16-15(17,18)11-5-3-10(4-6-11)14-19-13(23-20-14)9-21-7-1-2-12(22)8-21/h3-6,12,22H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBZHCOJWWBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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